molecular formula C14H23ClN2O2 B1524463 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one CAS No. 1311314-36-9

1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one

Cat. No. B1524463
M. Wt: 286.8 g/mol
InChI Key: MTGHNEJOAHCQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one” has a molecular formula of C14H23ClN2O2 and a molecular weight of 286.80 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23ClN2O2/c15-11-13(18)16-9-5-12(6-10-16)14(19)17-7-3-1-2-4-8-17/h12H,1-11H2 . This code provides a unique identifier for the compound and can be used to generate its structural formula.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The density is predicted to be 1.181±0.06 g/cm3 . Unfortunately, the boiling point and other physical properties are not specified in the search results .

Scientific Research Applications

Synthesis and Transformation into Amino Acids and Alcohols

A study by Vervisch et al. (2010) explored the conversion of 2-(2-Cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. This synthesis pathway involved alkylation with 1-bromo-2-chloroethane, followed by microwave-assisted cyclization and regiospecific ring opening. The resulting piperidines served as substrates for creating stereodefined 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, among other derivatives. These compounds provide a foundation for further development into conformationally constrained amino acids, amino alcohols, and 2,7-diazabicyclo[3.3.1]nonanes, highlighting their potential in medicinal chemistry and drug discovery processes (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).

Functionalization and Drug Discovery Scaffolds

Wipf et al. (2004) detailed a diversity-oriented synthesis approach leading to azaspirocycles. The multicomponent condensation technique facilitated the rapid creation of omega-unsaturated dicyclopropylmethylamines, which were then transformed into heterocyclic azaspiro compounds. This method yielded functionalized pyrrolidines, piperidines, and azepines, demonstrating the compound's versatility in generating scaffolds for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

properties

IUPAC Name

1-[4-(azepane-1-carbonyl)piperidin-1-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O2/c15-11-13(18)16-9-5-12(6-10-16)14(19)17-7-3-1-2-4-8-17/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGHNEJOAHCQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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